molecular formula C13H14O4 B13596736 1-(4-Ethoxyphenyl)-3-oxocyclobutane-1-carboxylic acid

1-(4-Ethoxyphenyl)-3-oxocyclobutane-1-carboxylic acid

Cat. No.: B13596736
M. Wt: 234.25 g/mol
InChI Key: MKCSFWYLHDIRPZ-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with an ethoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-3-oxocyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with malonic acid in the presence of a base to form the corresponding cyclobutane derivative. This intermediate is then subjected to oxidation to yield the desired carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-ethoxybenzaldehyde, while reduction can produce 4-ethoxyphenylmethanol.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 1-(4-Ethoxyphenyl)-3-oxocyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating metabolic processes.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its cyclobutane ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other compounds with similar functional groups but different ring systems.

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-oxocyclobutane-1-carboxylic acid

InChI

InChI=1S/C13H14O4/c1-2-17-11-5-3-9(4-6-11)13(12(15)16)7-10(14)8-13/h3-6H,2,7-8H2,1H3,(H,15,16)

InChI Key

MKCSFWYLHDIRPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CC(=O)C2)C(=O)O

Origin of Product

United States

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